![molecular formula C8H5Cl2F3 B1391074 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene CAS No. 1138444-99-1](/img/structure/B1391074.png)
1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Overview
Description
“1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” is an organic compound that belongs to the class of halogenated benzenes. It contains a benzene ring which is substituted with chlorine and fluorine atoms, as well as a difluoroethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the halogen atoms and the difluoroethyl group onto the benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the chlorine and fluorine atoms, and the difluoroethyl group attached to the ring. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
As a halogenated benzene, this compound could potentially undergo reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The presence of the halogen atoms and the difluoroethyl group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the halogen atoms could increase its density and boiling point compared to benzene .Scientific Research Applications
Organometallic Chemistry
1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, similar to other fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), is increasingly recognized for its role in organometallic chemistry. These compounds are used as solvents or ligands in transition-metal-based catalysis due to their reduced ability to donate π-electron density from the arene, resulting in weak binding to metal centers. Their chemical inertness and potential for C-H and C-F bond activation reactions make them valuable in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
The compound has been studied in the context of electrochemical fluorination, a process important for producing various fluorinated organic compounds. Research has shown that similar compounds undergo fluorination at different positions on the benzene ring, affecting the yield and type of fluorinated products formed. This process is crucial for the synthesis of many industrially significant chemicals (Momota, Mukai, Kato, & Morita, 1998).
Crystal Structure Analysis
The structure of 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene and similar fluorobenzenes has been analyzed to understand the nature of C-H···F interactions in crystalline states. This research is vital for understanding the weak acceptor capabilities of the C-F group and their influence on the properties of the material (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy
Studies involving MATI spectroscopy have provided insights into the ionic properties of 1,3-dichloro-2-fluoro-benzene and related compounds in their electronic ground state. These findings are instrumental in understanding the chemical properties and reactions of such molecules (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Biodegradation Studies
Research on the biodegradation of difluorobenzenes, including 1,3-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, is significant, especially in understanding how these compounds, used in pharmaceutical and agricultural chemicals, interact with the environment. Studies have identified microbial strains capable of degrading these compounds, providing insights into potential environmental remediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-8(12,13)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCPWNBAYCCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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